Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate
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Description
Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It is a derivative of imidazo[1,5-a]pyrimidine , which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine .
Synthesis Analysis
New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reduction of ethyl imidazo[1,5-a]-pyrimidine-3-carboxylate using H2 over Pd/C leads to the formation of ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate .
Scientific Research Applications
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
This compound has been used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine . The process involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This synthesis method has been found to be convenient and efficient .
Recyclization into 3H-imidazo[4,5-b]pyridine Derivatives
The compound can undergo an unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions . This conversion can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .
Structural Analogs of Purine Bases
Imidazopyrimidines, including this compound, are structural analogs (isosteres) of purine bases, such as adenine and guanine . This makes them valuable in various biological and pharmaceutical applications .
Nonbenzodiazepine GABA Receptor Agonists
Imidazopyrimidines have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists . This suggests potential applications in the treatment of neurological disorders .
p38 Mitogen Activated Protein Kinase Inhibitors
These compounds have been evaluated for their potential as p38 mitogen activated protein kinase inhibitors . This suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis .
Antibacterial Agents
Imidazopyrimidines have also been evaluated as potential antibacterial agents . This suggests potential applications in the treatment of bacterial infections .
Optoelectronic Devices
Imidazo[1,5-a]pyrimidine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .
Sensors and Emitters for Confocal Microscopy and Imaging
These compounds have been used in sensors and as emitters for confocal microscopy and imaging . This suggests potential applications in the field of biomedical imaging .
properties
IUPAC Name |
ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWQQPJUGFOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC=C2NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate |
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